
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in various in vitro and in vivo models, and promising results have been obtained.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also modulates the expression of various genes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. The compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione in lab experiments is its high potency and selectivity. The compound exhibits a wide range of pharmacological activities at low concentrations, making it an attractive candidate for drug development. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione. One possible direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and pain. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for drug development. Finally, the synthesis method of the compound can be further optimized to improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is a promising compound with potential therapeutic applications. The compound exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound has some advantages, such as its high potency and selectivity, but also some limitations, such as its low solubility in water and potential toxicity at high concentrations. Future research should focus on exploring its therapeutic potential, investigating its mechanism of action, and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione involves the reaction between 2,4-dimethoxybenzaldehyde, 4-ethoxybenzaldehyde, 4-methylbenzaldehyde, and piperazine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
Nom du produit |
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione |
|---|---|
Formule moléculaire |
C27H28N2O5 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H28N2O5/c1-5-34-21-12-10-20(11-13-21)29-25(30)17-28(23-15-14-22(32-3)16-24(23)33-4)27(31)26(29)19-8-6-18(2)7-9-19/h6-16,26H,5,17H2,1-4H3 |
Clé InChI |
OWGZIDFDLNMXQQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




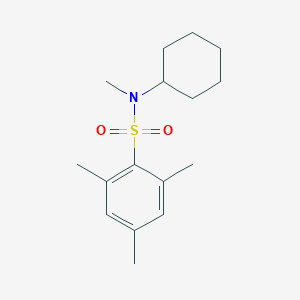

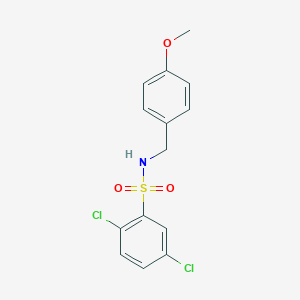
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
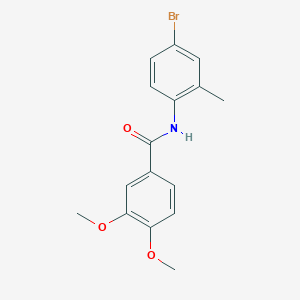
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)
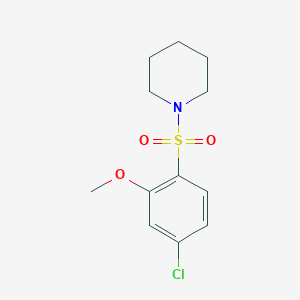
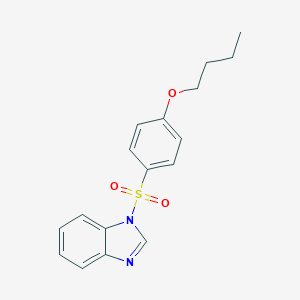
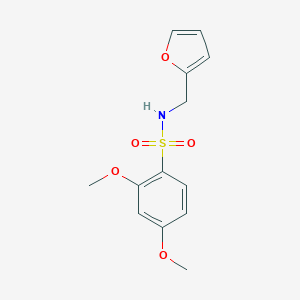
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)

